2-(Piperidin-3-ylmethoxy)pyridine
Description
2-(Piperidin-3-ylmethoxy)pyridine is a pyridine derivative featuring a piperidin-3-ylmethoxy substituent at the 2-position of the pyridine ring. This structural motif is significant in medicinal chemistry due to the piperidine moiety’s role in enhancing bioavailability and binding affinity to biological targets, such as neurotransmitter receptors or enzymes . The compound’s versatility allows for further functionalization, enabling the introduction of diverse substituents (e.g., halogens, nitro groups, or trifluoromethyl groups) to optimize pharmacological properties .
Properties
CAS No. |
933717-15-8 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-(piperidin-3-ylmethoxy)pyridine |
InChI |
InChI=1S/C11H16N2O/c1-2-7-13-11(5-1)14-9-10-4-3-6-12-8-10/h1-2,5,7,10,12H,3-4,6,8-9H2 |
InChI Key |
SNPYSAOAHLTMBK-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)COC2=CC=CC=N2 |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC=N2 |
Origin of Product |
United States |
Scientific Research Applications
Inhibition of LSD1
2-(Piperidin-3-ylmethoxy)pyridine has been identified as a potent inhibitor of LSD1, with Ki values reported as low as 29 nM, indicating a strong binding affinity. This selectivity is crucial for minimizing off-target effects, making it a valuable candidate for cancer therapy. The inhibition of LSD1 leads to increased levels of H3K4 methylation, which is vital for regulating gene expression in various cancers .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, including leukemia and solid tumors. The inhibition of LSD1 is linked to decreased cell proliferation, positioning this compound as a candidate for further development in oncology .
Structure-Activity Relationships (SAR)
Studies have explored the structure-activity relationships of piperidine-containing compounds to optimize their efficacy as LSD1 inhibitors. Enzyme kinetics and molecular modeling studies have provided insights into the binding modes and mechanisms of inhibition, facilitating the design of more effective derivatives .
Case Study 1: Development of LSD1 Inhibitors
A study focused on synthesizing and evaluating the biological activities of piperidine derivatives highlighted the importance of structural modifications in enhancing inhibitory potency against LSD1. Compounds were tested for their ability to inhibit cell proliferation in vitro, demonstrating promising results that warrant further investigation into their therapeutic potential .
Case Study 2: Clinical Relevance
The clinical implications of targeting LSD1 with compounds like this compound are significant. Given the enzyme's role in epigenetic regulation and cancer progression, ongoing research aims to translate these findings into clinical applications, potentially leading to new treatment options for patients with resistant forms of cancer .
Data Table: Summary of Biological Activities
| Activity | Details |
|---|---|
| LSD1 Inhibition | Ki values as low as 29 nM; high selectivity (>160×) against monoamine oxidases A and B. |
| Antiproliferative Effects | Significant effects observed in various cancer cell lines. |
| Mechanism of Action | Inhibition leads to increased H3K4 methylation levels, modulating gene expression. |
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Selected Derivatives
Trifluoromethyl Derivatives
The 5-trifluoromethyl derivative (CAS 1220037-04-6) is notable for its metabolic stability, attributed to the electron-withdrawing CF₃ group, which reduces oxidative degradation. This compound is investigated in CNS drug development, particularly for targeting serotonin or dopamine receptors . Its synthesis typically involves nucleophilic substitution or Mitsunobu reactions to attach the piperidine-methoxy group .
Halogenated Derivatives
The bromo analog’s higher molecular weight (331.62 g/mol) may impact blood-brain barrier permeability compared to lighter derivatives .
Nitro Derivatives
The 3-nitro compound (CAS 1185538-48-0) is a strategic intermediate; the nitro group can be reduced to an amine for further functionalization, enabling the synthesis of prodrugs or bioactive amines . However, nitro groups may confer toxicity risks, necessitating careful optimization in drug design.
Methyl-Substituted Derivatives
Such modifications are critical in antimicrobial or anticancer agent development .
Preparation Methods
Catalytic Hydrogenation of Pyridine Derivatives
One of the primary methods to prepare piperidine derivatives from pyridine precursors is catalytic hydrogenation. This approach is well-documented for related compounds such as 2-piperidineethanol from 2-pyridineethanol. The process involves:
- Starting from a 2-pyridineethanol or a substituted 2-pyridineethanol compound.
- Catalytic hydrogenation using noble metal catalysts such as ruthenium dioxide (RuO₂) under high hydrogen pressure (500–1500 psig) and moderate temperatures (90–120 °C).
- Use of an additional amine (e.g., piperidine) as a co-solvent or additive to suppress byproduct formation, especially N-methylated derivatives.
- Catalyst conditioning ("pickling") to maintain high activity over multiple runs.
Key reaction parameters and outcomes:
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Catalyst | RuO₂ (ruthenium dioxide) | High selectivity to piperidine derivative |
| Hydrogen pressure | 500–1500 psig | Efficient hydrogenation |
| Temperature | 90–120 °C | Minimizes byproduct formation |
| Additional amine | Piperidine or substituted piperidine (≥10 mol%) | Suppresses N-methylated byproducts |
| Reaction time | 17 hours (typical) | Complete conversion |
This method is adaptable for substituted pyridineethanol compounds, making it a plausible route to 2-(Piperidin-3-ylmethoxy)pyridine if the appropriate 3-substituted pyridine precursor is used and the methoxy linkage is introduced prior to hydrogenation.
Nucleophilic Substitution and Protection Strategies
Another approach involves the nucleophilic substitution of a halogenated pyridine derivative with a piperidinylmethanol or its protected form. For example:
- Conversion of a 2- or 3-hydroxy pyridine derivative to a corresponding chloro derivative.
- Substitution of the chloro group by a sodium salt of a Boc-protected piperidinylmethanol.
- Subsequent deprotection of the Boc group to yield the free piperidine derivative.
This method has been applied in the synthesis of related compounds such as 3-(piperidin-4-ylmethoxy)pyridine derivatives, which share structural similarity with this compound. The use of protective groups such as tert-butoxycarbonyl (BOC) facilitates selective substitution and later deprotection under mild conditions.
Palladium-Catalyzed Cross-Coupling and Asymmetric Synthesis
Recent advances have demonstrated the utility of palladium- and rhodium-catalyzed cross-coupling reactions combined with asymmetric hydrogenation to access enantioenriched 3-substituted piperidines from pyridine precursors:
- Initial partial reduction of pyridine to dihydropyridine intermediates.
- Rhodium-catalyzed asymmetric reductive Heck reaction with boronic acids to introduce substituents at the 3-position.
- Final reduction steps to fully saturate the piperidine ring.
This strategy enables high enantioselectivity and functional group tolerance, which is advantageous for preparing chiral this compound analogs or derivatives.
One-Pot Sequential Coupling and Hydrogenation
One-pot methods combining Suzuki–Miyaura coupling and hydrogenation have been developed to streamline the synthesis of functionalized piperidines:
- Suzuki coupling introduces the aryl or heteroaryl substituent onto a pyridine or dihydropyridine scaffold.
- Subsequent hydrogenation converts the pyridine ring into piperidine under mild conditions.
- Control of substrate concentration and catalyst choice (Pd or Rh) is critical for selectivity and yield.
Such methods are applicable to alkoxy-piperidine derivatives and could be adapted for methoxy-linked piperidinylpyridines.
Catalytic Systems for Piperidine Formation from Bio-Based Precursors
Innovative catalytic systems, such as Ru-Co nanoparticle alloys supported on hydroxyapatite (Ru₁Co₂₀/HAP), have been shown to catalyze the conversion of bio-based furfural derivatives to piperidine compounds via hydrogenation pathways:
- Stepwise conversion through imine intermediates and tetrahydrofuranamine intermediates.
- High yields (up to 90%) of piperidine products under optimized temperature and catalyst conditions.
- Extraction of piperidine hydrochloride salts from reaction mixtures for purification.
While this method is specific to bio-based feedstocks, it demonstrates the potential of advanced catalytic systems for efficient piperidine synthesis, which could inspire analogous methods for this compound.
Summary Table of Preparation Methods
| Method | Key Steps | Catalysts/Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Catalytic hydrogenation | Hydrogenation of 2-pyridineethanol derivatives | RuO₂, H₂, amine co-solvent | 90–120 °C, 500–1500 psig H₂ | High selectivity, scalable | Requires high pressure, catalyst conditioning |
| Nucleophilic substitution | Halogenated pyridine + Boc-protected piperidinylmethanol | Na salt of Boc-piperidinylmethanol | Mild substitution, BOC deprotection | Selective substitution, mild conditions | Multi-step, requires protection/deprotection |
| Pd/Rh-catalyzed asymmetric cross-coupling | Partial pyridine reduction, reductive Heck reaction | Rh catalyst, boronic acids | Mild temperatures, asymmetric | High enantioselectivity | Requires specialized catalysts, multi-step |
| One-pot coupling & hydrogenation | Suzuki coupling + hydrogenation | Pd or Rh catalysts | Mild, controlled substrate conc. | Streamlined synthesis | Sensitive to substrate/catalyst ratios |
| Ru-Co nanoparticle catalysis | Hydrogenation of bio-based intermediates | Ru₁Co₂₀/HAP catalyst | Up to 180 °C, 16 h reaction | High yield, novel catalyst system | Specific to bio-based substrates |
Research Findings and Considerations
- The presence of an additional amine during catalytic hydrogenation significantly reduces unwanted N-methylated byproducts, improving yield and purity.
- Protective group strategies facilitate selective substitution reactions on pyridine rings without affecting the piperidine moiety.
- Asymmetric catalytic methods enable the synthesis of enantioenriched piperidines, important for pharmaceutical applications.
- One-pot methods reduce the number of purification steps and improve overall efficiency but require careful optimization.
- Novel bimetallic catalysts expand the scope of piperidine synthesis from renewable resources, demonstrating sustainable chemistry approaches.
Q & A
Basic: What safety protocols are recommended for handling 2-(Piperidin-3-ylmethoxy)pyridine in laboratory settings?
Methodological Answer:
- Risk Assessment: Consult available safety data sheets (SDS) to identify known hazards, even if toxicity data are limited .
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or reactions to minimize inhalation risks .
- Storage: Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Label containers with hazard warnings and R&D-use-only designations .
- Waste Disposal: Follow institutional guidelines for hazardous organic waste. Avoid aqueous disposal due to unknown environmental persistence .
Basic: What synthetic routes are documented for this compound, and what are their typical yields?
Methodological Answer:
- Nucleophilic Substitution: React 3-hydroxypiperidine with 2-chloropyridine derivatives in polar aprotic solvents (e.g., DMF) under reflux. Reported yields range from 45–65% .
- Protection-Deprotection Strategies: Use tert-butyldimethylsilyl (TBS) groups to protect reactive sites during synthesis, followed by TBAF-mediated deprotection. This improves selectivity but reduces overall yield to ~50% .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) is standard. Purity verification via HPLC or NMR is critical due to byproducts from incomplete substitution .
Advanced: How can computational modeling optimize the design of this compound derivatives for biological activity?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., GPCRs or kinases). Focus on the piperidine moiety’s conformational flexibility and pyridine’s π-π stacking potential .
- QSAR Analysis: Corporate substituent electronic parameters (Hammett constants) and steric effects to refine activity predictions. Validate models with in vitro assays .
- ADMET Prediction: Apply tools like SwissADME to estimate pharmacokinetic properties, prioritizing derivatives with low CYP inhibition and high blood-brain barrier permeability .
Advanced: How should researchers address contradictions in reported toxicity data for this compound?
Methodological Answer:
- Data Reconciliation: Compare studies for differences in exposure routes (oral vs. dermal), concentrations, and test models (e.g., cell lines vs. in vivo). Note that many SDS lack acute/chronic toxicity data .
- Tiered Testing:
- In Vitro: Conduct MTT assays on hepatocyte (HepG2) and neuronal (SH-SY5Y) cell lines to screen for cytotoxicity.
- In Vivo: Use zebrafish embryos for acute toxicity profiling (LC50 determination) .
- Mechanistic Studies: Apply transcriptomics to identify dysregulated pathways (e.g., oxidative stress response) .
Basic: What analytical techniques are suitable for characterizing this compound purity and structure?
Methodological Answer:
- Chromatography: HPLC with C18 columns (acetonitrile/water mobile phase) for purity assessment. GC-MS for volatile impurities .
- Spectroscopy:
- Elemental Analysis: Verify C/H/N ratios (±0.3% tolerance) to confirm molecular formula .
Advanced: How can researchers resolve low yields in the alkylation step during this compound synthesis?
Methodological Answer:
- Catalyst Screening: Test phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl2) to enhance nucleophilic substitution efficiency .
- Solvent Optimization: Replace DMF with DMSO to stabilize transition states, or use ionic liquids to reduce side reactions .
- Reaction Monitoring: Employ in situ FTIR or LC-MS to detect intermediates and adjust reaction time/temperature dynamically .
Basic: What biological targets are associated with this compound in medicinal chemistry research?
Methodological Answer:
- Neurological Targets: Investigate modulation of σ-1 receptors or monoamine transporters due to structural similarity to known ligands .
- Antimicrobial Activity: Screen against Gram-positive bacteria (e.g., S. aureus) via MIC assays, leveraging the pyridine core’s heterocyclic bioactivity .
- Enzyme Inhibition: Test against acetylcholinesterase (AChE) or phosphodiesterases (PDEs) using colorimetric assays (e.g., Ellman’s method for AChE) .
Advanced: What strategies mitigate instability of this compound under acidic or oxidative conditions?
Methodological Answer:
- Stabilizing Additives: Include radical scavengers (e.g., BHT) or chelating agents (EDTA) to prevent degradation during storage .
- Formulation Studies: Encapsulate in cyclodextrins or liposomes to protect the compound from hydrolysis in aqueous media .
- Degradation Pathway Mapping: Use LC-HRMS to identify degradation products and adjust synthetic routes to avoid labile functional groups .
Basic: How should researchers design a structure-activity relationship (SAR) study for this compound analogs?
Methodological Answer:
- Core Modifications: Synthesize derivatives with variations at the piperidine (e.g., N-methylation) or pyridine (e.g., halogen substitution) positions .
- Bioassay Prioritization: Test analogs against primary targets (e.g., receptor binding) and secondary targets (e.g., cytotoxicity) to balance potency and safety .
- Data Analysis: Apply multivariate statistics (e.g., PCA) to correlate structural features (logP, polar surface area) with activity .
Advanced: What computational and experimental approaches validate the proposed metabolic pathways of this compound?
Methodological Answer:
- In Silico Prediction: Use Meteor Nexus to simulate phase I/II metabolism, identifying likely oxidation sites (e.g., piperidine ring) .
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF. Compare results with predictions .
- Isotope Labeling: Synthesize 14C-labeled compound for mass balance studies in animal models to track excretion pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
